

# molecular weight of 6-Butyl-1,4-cycloheptadiene

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## Compound of Interest

Compound Name: 6-Butyl-1,4-cycloheptadiene

Cat. No.: B14159029

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## An In-Depth Technical Guide to 6-Butyl-1,4-cycloheptadiene

This technical guide provides a comprehensive overview of the chemical and physical properties of **6-Butyl-1,4-cycloheptadiene**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison of its quantitative data.

## Core Properties of 6-Butyl-1,4-cycloheptadiene

**6-Butyl-1,4-cycloheptadiene**, with the molecular formula C<sub>11</sub>H<sub>18</sub>, is a cyclic olefin.<sup>[1][2]</sup> Its molecular weight is approximately 150.26 g/mol.<sup>[1][3][4][5][6]</sup> The structure consists of a seven-membered ring with two double bonds and a butyl substituent.

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **6-Butyl-1,4-cycloheptadiene**.

Property	Value	Source
Molecular Formula	C11H18	[1][2]
Molecular Weight	150.264 g/mol	[1][5]
Exact Mass	150.140850574 Da	[1][4]
Density	0.828 g/cm <sup>3</sup>	[1]
Boiling Point	206.7 °C at 760 mmHg	[1]
Flash Point	56 °C	[1]
Vapor Pressure	0.336 mmHg at 25°C	[1]
LogP	3.699	[1]
XLogP3	4.4	[1][4]
Hydrogen Bond Donor Count	0	[1][6]
Hydrogen Bond Acceptor Count	0	[1][6]
Rotatable Bond Count	3	[1][2][6]
Complexity	142	[1][6]
CAS Number	33156-91-1 ((R)-isomer)	[1][5][7]

## Molecular Structure

The structure of **6-Butyl-1,4-cycloheptadiene** is characterized by a seven-membered carbocyclic ring containing two double bonds at positions 1 and 4, with a butyl group attached at position 6.

Caption: Molecular structure of **6-Butyl-1,4-cycloheptadiene**.

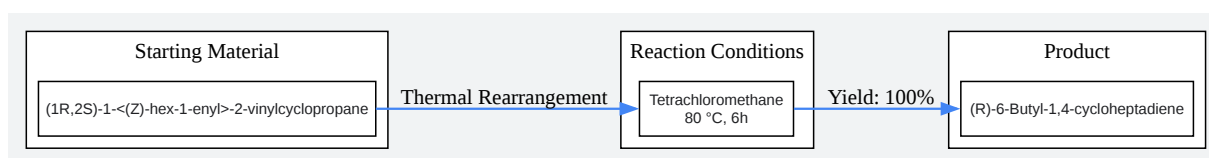
## Experimental Protocols

### Synthesis of (R)-6-Butyl-1,4-cycloheptadiene

A documented synthetic route to (R)-**6-Butyl-1,4-cycloheptadiene** involves the thermal rearrangement of (1R,2S)-1- $\langle$ (Z)-hex-1-enyl $\rangle$ -2-vinylcyclopropane.[1]

Methodology:

- The starting material, (1R,2S)-1- $\langle$ (Z)-hex-1-enyl $\rangle$ -2-vinylcyclopropane, is dissolved in tetrachloromethane.
- The solution is heated to 80 °C.
- The reaction is allowed to proceed for 6 hours.
- This process yields (R)-**6-Butyl-1,4-cycloheptadiene**, with a reported yield of 100.0%.[1]



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Caption: Synthesis workflow for (R)-**6-Butyl-1,4-cycloheptadiene**.

## Spectroscopic Data

Spectroscopic data for **6-Butyl-1,4-cycloheptadiene** is available through various databases. This includes Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra.[4] Mass spectrometry data, specifically from electron ionization, is also noted.[8]

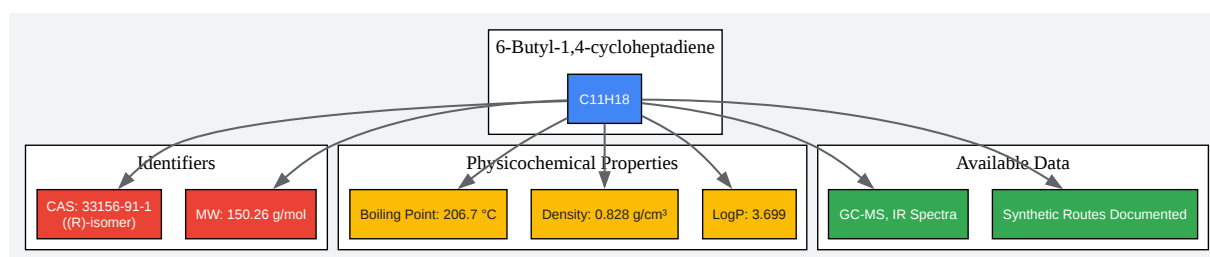
## Applications in Research and Drug Development

Currently, there is limited specific information available in the public domain regarding the direct application of **6-Butyl-1,4-cycloheptadiene** in drug development or its defined biological activities. While it is a component of the essential oil of lovage (*Levisticum officinale*), which has been studied for its antimicrobial properties, the specific contribution of this compound to the overall activity is not detailed.[9]

The broader class of cycloheptadienes and their derivatives are of interest in synthetic chemistry. However, dedicated research into the pharmacological properties of **6-Butyl-1,4-cycloheptadiene** is not extensively documented in the searched literature.

## Summary of Identifiers and Properties

The following diagram provides a conceptual overview of the key identifiers and physicochemical properties of **6-Butyl-1,4-cycloheptadiene**.



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Caption: Concept map of **6-Butyl-1,4-cycloheptadiene** properties.

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